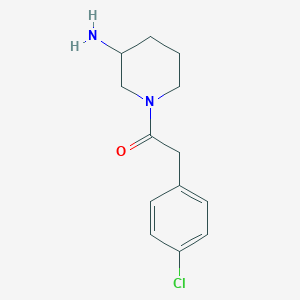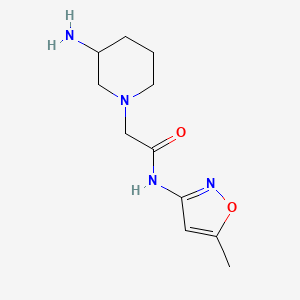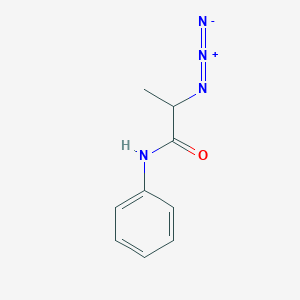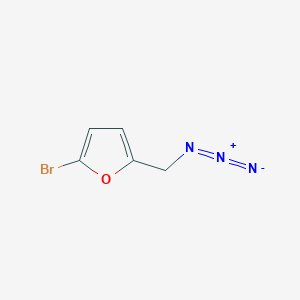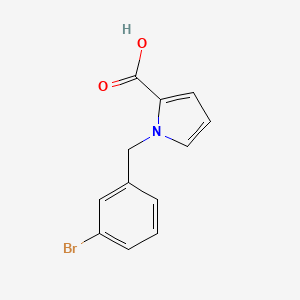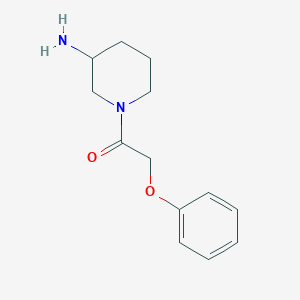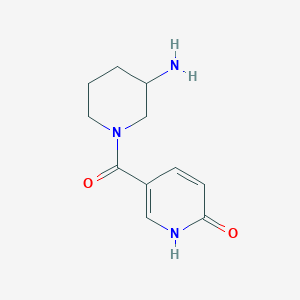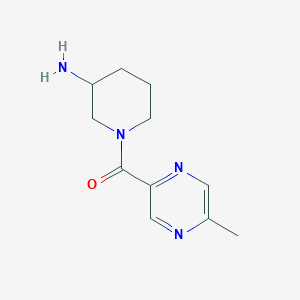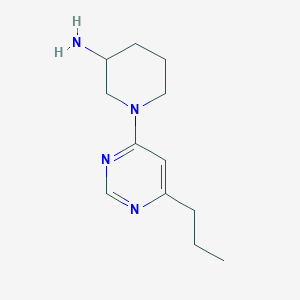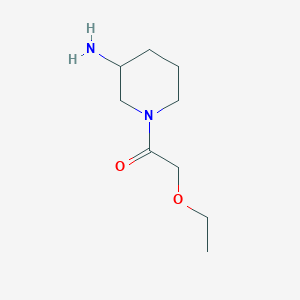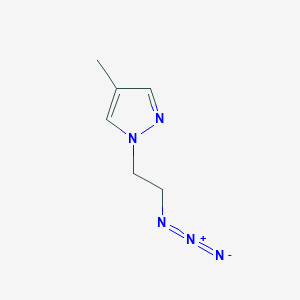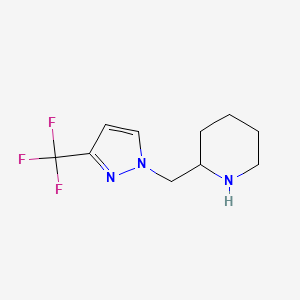
2-((3-(トリフルオロメチル)-1H-ピラゾール-1-イル)メチル)ピペリジン
説明
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine moiety.
科学的研究の応用
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine has several scientific research applications:
作用機序
Target of Action
It’s worth noting that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It’s worth noting that piperidine derivatives show a wide variety of biologic activities and are a vital fundament in the production of drugs .
Result of Action
It’s known that piperidine derivatives show a wide variety of biologic activities .
Action Environment
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
生化学分析
Biochemical Properties
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The trifluoromethyl group in the compound can enhance its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, this compound may interact with neurotransmitter receptors, such as the GABA receptor, influencing neurotransmission and potentially exhibiting anxiolytic or anticonvulsant properties .
Cellular Effects
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine affects various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anxiolytic or anticonvulsant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and distribute throughout the body. It may interact with transporters or binding proteins, affecting its localization and accumulation in specific tissues. These interactions can influence the compound’s pharmacodynamics and therapeutic efficacy .
Subcellular Localization
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a radical initiator.
Attachment to the piperidine ring: The final step involves the alkylation of piperidine with the trifluoromethylated pyrazole derivative under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially reducing the double bonds within the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.
類似化合物との比較
2-(trifluoromethyl)piperidine: A simpler analog with only the trifluoromethyl group attached to the piperidine ring.
3-(trifluoromethyl)-1H-pyrazole: A compound with the trifluoromethyl group attached to the pyrazole ring without the piperidine moiety.
Uniqueness: 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is unique due to the combination of the trifluoromethylated pyrazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-4-6-16(15-9)7-8-3-1-2-5-14-8/h4,6,8,14H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIROXIIKCFEAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




